molecular formula C16H18F2N2O3 B2975236 Cyclohexyl-[3-(3,5-difluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 2445786-10-5

Cyclohexyl-[3-(3,5-difluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B2975236
CAS No.: 2445786-10-5
M. Wt: 324.328
InChI Key: PSLFCWBMTFEPSA-UHFFFAOYSA-N
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Description

Cyclohexyl-[3-(3,5-difluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol is a useful research compound. Its molecular formula is C16H18F2N2O3 and its molecular weight is 324.328. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research on related compounds to Cyclohexyl-[3-(3,5-difluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol has focused on the synthesis and structural characterization of novel chemical entities. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas, highlighting innovative approaches in the development of pseudopeptidic structures composed of different amino acids (M. Sañudo et al., 2006). Similarly, the work on the oxidation of o-Methoxyphenols using hypervalent iodine reagent demonstrates the creation of cyclohexa-2,4-dienones, which are crucial for synthesizing complex molecules like asatone and demethoxyasatone (L. Kürti et al., 1999).

Catalytic Applications

The exploration of catalytic applications, such as the methoxycarbonylation of cyclohexene, is another area of interest. Using palladium metal deposited on a support has shown comparable activity to homogeneous Pd(II) complexes, illustrating the potential for more sustainable and recyclable catalyst systems (A. Vavasori et al., 2020). This work aligns with efforts to improve the efficiency and environmental impact of chemical synthesis.

Advanced Material Development

Research into the development of advanced materials, such as the encapsulation of molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y, showcases the innovative use of cyclohexyl and related compounds in catalysis. This specific study demonstrates an efficient, reusable catalyst system for the oxidation of primary alcohols and hydrocarbons, offering insights into the design of high-performing and recoverable catalytic materials (M. Ghorbanloo & Ali Maleki Alamooti, 2017).

Analytical Chemistry Applications

In analytical chemistry, the development of a chiral HPLC method for the novel triazole antitubercular compound MSDRT 12, which contains cyclohexyl-related structures, emphasizes the role of these compounds in pharmaceutical analysis. The method allows for the direct analysis of stereochemistry, crucial for understanding the activity and safety profiles of new drugs (R. Shekar et al., 2014).

Properties

IUPAC Name

cyclohexyl-[3-(3,5-difluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O3/c1-22-14-11(17)7-10(8-12(14)18)15-19-16(23-20-15)13(21)9-5-3-2-4-6-9/h7-9,13,21H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLFCWBMTFEPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C2=NOC(=N2)C(C3CCCCC3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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